molecular formula C4H5N5O3 B14489576 N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide CAS No. 65248-10-4

N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide

Cat. No.: B14489576
CAS No.: 65248-10-4
M. Wt: 171.11 g/mol
InChI Key: XAHXOCWNKSSVEK-UHFFFAOYSA-N
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Description

N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide is a compound belonging to the class of dihydropyrimidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide can be achieved through a multicomponent reaction known as the Biginelli reaction. This method involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves the yield and reduces reaction times under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Biginelli reaction using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a cytotoxic agent against various cancer cell lines.

    Medicine: It is being investigated for its potential use as an anticancer drug due to its ability to inhibit specific molecular targets.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or other proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a cytotoxic agent make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-amino-6-oxo-1H-pyrimidin-2-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c5-2-1-3(10)7-4(6-2)8-9(11)12/h1H,(H4,5,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXOCWNKSSVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495459
Record name N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65248-10-4
Record name N-(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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